molecular formula C11H12O3 B2365363 2-(Allyloxy)-3-methylbenzoic acid CAS No. 145526-82-5

2-(Allyloxy)-3-methylbenzoic acid

Cat. No. B2365363
M. Wt: 192.214
InChI Key: NRWYEXJJVOZBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It also includes its appearance (solid, liquid, gas, color, etc.) and odor .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This includes bond lengths, bond angles, and the spatial arrangement of atoms .


Chemical Reactions Analysis

Chemical reactions analysis involves understanding how the compound reacts with other substances. This includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

Physical properties include melting point, boiling point, density, solubility, etc. Chemical properties include reactivity, flammability, oxidation states, etc .

Scientific Research Applications

Synthesis and Characterization

2-(Allyloxy)-3-methylbenzoic acid is involved in various synthetic pathways, leading to the formation of significant compounds. One study details the trifluoroacetic acid catalyzed Claisen rearrangement of 5-allyloxy-2-hydroxybenzoic acid and esters, demonstrating its role in synthesizing important biochemical compounds like 3,4-dihydro-5,8-dihydroxy-3-methylisocoumarin and related derivatives (Harwood, 1982). This process is crucial for advancing synthetic organic chemistry and developing new pharmaceuticals and materials.

Biological Evaluation in Antitumor Agents

In the realm of medicinal chemistry, the derivatives of 2-(Allyloxy)-3-methylbenzoic acid have been evaluated for their potential as antitumor agents. For instance, a series of dihydrobenzofuran lignans, related to 2-(Allyloxy)-3-methylbenzoic acid, showed promising activity against leukemia and breast cancer cell lines. These compounds have been investigated for their ability to inhibit tubulin polymerization, a key process in cancer cell division (Pieters et al., 1999). This highlights the potential of 2-(Allyloxy)-3-methylbenzoic acid derivatives in developing new cancer therapies.

Photodegradation and Environmental Impact

The compound also plays a role in environmental chemistry. A study on the photodegradation of parabens, which are structurally related to 2-(Allyloxy)-3-methylbenzoic acid, has shown that these compounds can undergo degradation under UV light, forming various by-products. This research is crucial for understanding the environmental impact and fate of such chemicals (Gmurek et al., 2015). It aids in assessing the ecological safety and designing environmentally friendly products.

Safety And Hazards

Safety and hazards information includes the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes precautions for handling and storage .

Future Directions

Future directions could include potential applications of the compound, areas of research interest, and possible modifications to improve its properties .

properties

IUPAC Name

3-methyl-2-prop-2-enoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-7-14-10-8(2)5-4-6-9(10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWYEXJJVOZBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allyloxy)-3-methylbenzoic acid

Citations

For This Compound
3
Citations
S Essig, B Schmalzbauer, S Bretzke… - The Journal of …, 2016 - ACS Publications
Full details on the evaluation and application of an easily feasible and generally useful method for configurational assignments of isolated methyl-bearing stereocenters are reported. …
Number of citations: 17 pubs.acs.org
S Essig, D Menche - The Journal of Organic Chemistry, 2016 - ACS Publications
Full details on the design, development, and application of a highly stereoselective strategy for the synthesis of isochromanones are reported. The method is based on an asymmetric …
Number of citations: 14 pubs.acs.org
M Black, JIG Cadogan, H McNab - Journal of the Chemical Society …, 1994 - pubs.rsc.org
… The general method of alkylation was employed, using methyl iodide (2.13 g, 0.015 mol), anhydrous potassium carbonate (2.07 g, 0.015 mol) and 2-allyloxy-3-methylbenzoic acid (2.88 …
Number of citations: 23 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.